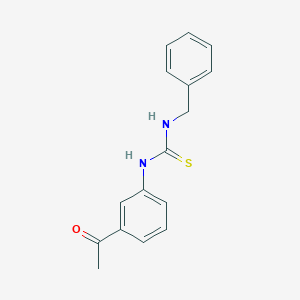

1-(3-Acetylphenyl)-3-benzylthiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H16N2OS |

|---|---|

Molecular Weight |

284.4g/mol |

IUPAC Name |

1-(3-acetylphenyl)-3-benzylthiourea |

InChI |

InChI=1S/C16H16N2OS/c1-12(19)14-8-5-9-15(10-14)18-16(20)17-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H2,17,18,20) |

InChI Key |

XAPBCZWFZMYGDB-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=CC=C2 |

solubility |

6.4 [ug/mL] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Acetylphenyl)-3-benzylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 1-(3-Acetylphenyl)-3-benzylthiourea. Thiourea derivatives are a significant class of compounds in medicinal chemistry and materials science, known for a wide range of biological activities and as versatile intermediates for heterocyclic synthesis.[1] This document outlines a detailed protocol for its preparation and a thorough process for its structural elucidation and characterization.

Synthesis of this compound

The synthesis of unsymmetrical thioureas is most commonly and efficiently achieved through the reaction of an amine with an isothiocyanate.[2][3][4] This method offers high yields and great structural diversity. The proposed synthesis of this compound follows this established pathway, reacting 3-aminoacetophenone with benzyl isothiocyanate.

Materials and Reagents:

-

3-Aminoacetophenone

-

Benzyl isothiocyanate

-

Acetone (anhydrous)

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional)

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3-aminoacetophenone (1.0 equivalent) in 30 mL of anhydrous acetone.

-

Begin stirring the solution at room temperature.

-

To this stirring solution, add benzyl isothiocyanate (1.0 equivalent) dropwise over a period of 10-15 minutes.

-

After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). For many thiourea syntheses of this type, the reaction proceeds readily at room temperature, often resulting in the precipitation of the product.[5] If the reaction is slow, it can be gently heated to reflux for 2-4 hours.

-

Upon completion of the reaction (indicated by the consumption of starting materials via TLC), the resulting precipitate is collected by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold acetone and then with hexane to remove any unreacted starting materials and impurities.

-

The purified product, this compound, is then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structure and purity of the synthesized compound must be confirmed through various analytical techniques. This includes determining its physical properties and analyzing its spectroscopic data.

-

Melting Point Determination:

-

A small amount of the dried, crystalline product is packed into a capillary tube.

-

The melting point is determined using a standard melting point apparatus with a slow heating rate (e.g., 1 °C/minute) to ensure accuracy.[6]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

An FT-IR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹.[7][8]

-

The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[9]

-

The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz).[6]

-

The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard.

-

The chemical shifts (δ), multiplicity, coupling constants (J), and integration of the signals are analyzed to confirm the proton and carbon framework of the molecule.

-

-

Mass Spectrometry (MS):

-

The mass spectrum is obtained using a mass spectrometer, commonly with Electrospray Ionization (ESI) or Electron Impact (EI) techniques.[10][11]

-

The analysis provides the molecular ion peak (M⁺ or [M+H]⁺), which confirms the molecular weight of the compound. The fragmentation pattern can offer further structural information.

-

The following tables summarize the expected physicochemical and spectroscopic data for this compound. Note: As no specific experimental data has been published for this exact compound, the values presented are illustrative and based on typical data for analogous thiourea derivatives.

Table 1: Physicochemical and Elemental Analysis Data (Illustrative)

| Property | Expected Value |

| Molecular Formula | C₁₆H₁₆N₂OS |

| Molecular Weight | 284.38 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 140 - 160 °C (Typical range for derivatives) |

| Elemental Analysis (%) | C, 67.58; H, 5.67; N, 9.85; S, 11.28 |

Table 2: Key FT-IR Spectral Data (Illustrative)

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3150 - 3300 | N-H Stretching | Medium |

| 3000 - 3100 | Aromatic C-H Stretching | Medium |

| 2850 - 2950 | Aliphatic C-H Stretching | Weak |

| ~1680 | C=O (Acetyl) Stretching | Strong |

| 1500 - 1600 | Aromatic C=C Stretching | Medium |

| 1200 - 1350 | C=S Stretching (Thioamide) | Strong |

Table 3: ¹H NMR Spectral Data (Illustrative, 400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | N-H (Ar-NH) |

| ~8.5 | Triplet | 1H | N-H (CH₂-NH) |

| 7.20 - 8.00 | Multiplet | 9H | Aromatic-H |

| ~4.80 | Doublet | 2H | -CH₂ -Ph |

| ~2.60 | Singlet | 3H | -C(=O)CH₃ |

Table 4: ¹³C NMR Spectral Data (Illustrative, 100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C =O (Acetyl) |

| ~181.0 | C =S (Thiourea) |

| 120.0 - 140.0 | Aromatic C |

| ~48.0 | -C H₂-Ph |

| ~27.0 | -C(=O)C H₃ |

Table 5: Mass Spectrometry Data (Illustrative)

| m/z Value | Assignment |

| 285.1 | [M+H]⁺ (Molecular ion peak) |

| 284.1 | [M]⁺ |

| 149.1 | [C₇H₇NCS]⁺ (Benzyl isothiocyanate fragment) |

| 135.1 | [C₈H₉NO]⁺ (3-Aminoacetophenone fragment) |

| 91.1 | [C₇H₇]⁺ (Tropylium ion) |

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of the synthesized compound.

This guide provides a robust framework for the synthesis and detailed characterization of this compound. The outlined protocols are based on well-established chemical principles for this class of compounds and should be readily adaptable by professionals in relevant scientific fields.

References

- 1. researchgate.net [researchgate.net]

- 2. ijacskros.com [ijacskros.com]

- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 6. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

- 8. ijcrr.com [ijcrr.com]

- 9. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]

- 10. tsijournals.com [tsijournals.com]

- 11. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to 1-(3-Acetylphenyl)-3-benzylthiourea: Physicochemical Properties, Synthesis, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and the potential biological activities of the novel compound 1-(3-Acetylphenyl)-3-benzylthiourea. While specific experimental data for this compound is not extensively available in public literature, this document compiles predicted data, information from analogous structures, and established experimental protocols to serve as a foundational resource for researchers. The guide details a feasible synthesis pathway, outlines methodologies for crucial analytical experiments, and explores potential mechanisms of action, particularly in the context of cancer-related signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Due to the limited availability of direct experimental data for this compound, the following table summarizes predicted values and data from structurally similar compounds to provide an estimated profile.

| Property | Predicted/Analogous Value | Method of Determination/Prediction |

| Molecular Formula | C₁₆H₁₆N₂OS | - |

| Molecular Weight | 284.38 g/mol | - |

| Melting Point | Not available (expected to be a solid at room temperature) | Differential Scanning Calorimetry (DSC) |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, acetone) | Shake-flask method |

| LogP (o/w) | ~3.5 - 4.5 | Predicted using software (e.g., ChemDraw, XLogP3) or determined by the shake-flask method[1][2][3] |

| pKa | ~10-12 (Thiourea N-H) | Spectrophotometric or potentiometric titration[1][4][5] |

| Hydrogen Bond Donors | 2 | Calculated from structure |

| Hydrogen Bond Acceptors | 2 | Calculated from structure |

| Rotatable Bonds | 5 | Calculated from structure |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a straightforward and common method for preparing N,N'-disubstituted thioureas: the reaction of an amine with an isothiocyanate. In this case, 3-aminoacetophenone serves as the amine precursor and benzyl isothiocyanate is the source of the thiourea backbone.

Proposed Synthesis of this compound

A general and reliable method for the synthesis of the title compound involves the reaction of 3-aminoacetophenone with benzyl isothiocyanate in a suitable solvent.

Detailed Experimental Protocol for Synthesis

Materials:

-

3-Aminoacetophenone

-

Benzyl isothiocyanate

-

Acetone (anhydrous)

-

Hexane

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminoacetophenone (1.0 equivalent) in anhydrous acetone.

-

To this solution, add benzyl isothiocyanate (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Filter the solid product and wash with cold hexane to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

-

Dry the purified product under vacuum.

Experimental Protocol for Physicochemical Property Determination

The shake-flask method is a standard procedure for the experimental determination of LogP.[1][2]

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other).

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Centrifuge the mixture to separate the n-octanol and water layers.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each layer using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Activities and Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural motifs within this compound, namely the acetylphenyl and benzyl groups, suggest potential for significant biological effects.

Anticancer Activity

Many thiourea derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. A plausible mechanism of action for these compounds is the inhibition of protein kinases involved in cell proliferation and survival signaling pathways. One of the most frequently implicated pathways is the RAS-RAF-MEK-ERK (MAPK) pathway, which is often dysregulated in cancer.

Thiourea derivatives can act as inhibitors of key kinases in this pathway, such as RAF or MEK, by competing with ATP for the kinase's binding site. This inhibition would block downstream signaling, leading to decreased cell proliferation and induction of apoptosis.

Experimental Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a compound with significant potential for biological activity, particularly in the realm of anticancer research. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. While the data presented is largely based on predictions and analogous compounds, the detailed experimental protocols offer a clear path for researchers to undertake empirical studies. Further investigation is warranted to fully elucidate the physicochemical properties and therapeutic potential of this promising molecule.

References

- 1. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciforschenonline.org [sciforschenonline.org]

- 3. alfachemic.com [alfachemic.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-(3-Acetylphenyl)-3-benzylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Acetylphenyl)-3-benzylthiourea, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical identity, a proposed synthetic route with a detailed experimental protocol, and a summary of the potential biological activities of this class of compounds.

Chemical Identity and Properties

While a specific CAS number for this compound is not indexed in major chemical databases, its IUPAC name is definitively 1-(3-acetylphenyl)-3-(phenylmethyl)thiourea . The chemical structure is characterized by a central thiourea core linking a 3-acetylphenyl group and a benzyl group.

Table 1: Physicochemical Data of this compound and Related Analogs

| Property | Value for this compound (Predicted) | Representative Data for N-(Aryl)-N'-(benzyl)thiourea Analogs |

| Molecular Formula | C₁₆H₁₆N₂OS | C₁₄H₁₄N₂S (1-Benzyl-3-phenylthiourea) |

| Molecular Weight | 284.38 g/mol | 242.34 g/mol (1-Benzyl-3-phenylthiourea) |

| Melting Point (°C) | Data not available | 148-150 (1-Benzyl-3-phenylthiourea) |

| Appearance | White to off-white solid (Predicted) | Crystalline solid |

| Solubility | Soluble in acetone, DMSO, DMF; sparingly soluble in alcohols. | Similar solubility profiles are expected. |

Synthesis of this compound

The synthesis of this compound can be readily achieved through the nucleophilic addition of benzylamine to 3-acetylphenyl isothiocyanate. The latter is a commercially available starting material (CAS No. 3125-71-1).

Proposed Synthetic Scheme

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of N,N'-disubstituted thioureas.

Materials:

-

3-Acetylphenyl isothiocyanate (1.0 eq)

-

Benzylamine (1.0 eq)

-

Anhydrous Acetone

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-acetylphenyl isothiocyanate (1.0 eq) in anhydrous acetone.

-

Addition of Amine: To the stirred solution, add benzylamine (1.0 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: Upon completion of the reaction, the product often precipitates from the solution. The precipitation can be further induced by cooling the mixture in an ice bath.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold acetone or a minimal amount of diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Table 2: Representative Spectroscopic Data for N-Aryl-N'-benzylthiourea Analogs

| Data Type | Representative Chemical Shifts (ppm) or Frequencies (cm⁻¹) |

| ¹H NMR | δ 10.0-9.0 (s, 1H, NH), δ 8.0-6.8 (m, Ar-H), δ 4.8 (d, 2H, CH₂), δ 2.5 (s, 3H, COCH₃) |

| ¹³C NMR | δ ~180 (C=S), δ ~198 (C=O), δ 140-120 (Ar-C), δ ~48 (CH₂), δ ~26 (CH₃) |

| FT-IR (cm⁻¹) | 3350-3200 (N-H stretch), 1680-1660 (C=O stretch), 1550-1500 (C=S stretch) |

Note: The exact chemical shifts and frequencies will vary for the title compound.

Biological Activity and Signaling Pathways

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antioxidant properties.[1] Their mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways.

Potential Anticancer Mechanisms

Several thiourea-containing compounds have been investigated as anticancer agents. They can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[2] For instance, some thiourea derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the RAF-MEK-ERK (MAPK) signaling pathways, both of which are pivotal in tumor angiogenesis and cancer cell proliferation.[3]

Caption: Potential inhibition of pro-cancer signaling pathways by thiourea derivatives.

Summary and Future Directions

This compound is a readily synthesizable compound belonging to a class of molecules with significant therapeutic potential. The presence of the acetylphenyl and benzyl moieties provides a scaffold for further structural modifications to optimize biological activity. Future research should focus on the synthesis and purification of this specific compound, followed by comprehensive spectroscopic characterization and in-vitro biological evaluation against a panel of cancer cell lines and microbial strains to determine its specific activities and potential as a lead compound in drug discovery programs.

References

Spectral Data Analysis of 1-(3-Acetylphenyl)-3-benzylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for the compound 1-(3-Acetylphenyl)-3-benzylthiourea. In the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of its constituent chemical moieties and data from closely related compounds, offering a robust reference for researchers involved in the synthesis, characterization, and application of novel thiourea derivatives.

Predicted Spectral Data

The predicted spectral data for this compound are summarized in the following tables. These values are derived from established principles of spectroscopy and analysis of spectral data for analogous structures, including 3-aminoacetophenone, benzyl isothiocyanate, and various N-aryl-N'-benzylthiourea derivatives.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 9.0 | Broad Singlet | 1H | N-H (thiourea, adjacent to acetylphenyl) |

| ~8.0 | Triplet | 1H | Ar-H (H-2 of acetylphenyl) |

| ~7.8 | Doublet of Doublets | 1H | Ar-H (H-6 of acetylphenyl) |

| ~7.5 | Triplet | 1H | Ar-H (H-5 of acetylphenyl) |

| ~7.3-7.4 | Multiplet | 5H | Ar-H (benzyl group) |

| ~7.2 | Doublet of Doublets | 1H | Ar-H (H-4 of acetylphenyl) |

| ~6.0 - 6.5 | Broad Triplet | 1H | N-H (thiourea, adjacent to benzyl) |

| ~4.8 | Doublet | 2H | -CH₂- (benzyl) |

| 2.6 | Singlet | 3H | -COCH₃ (acetyl) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O (acetyl) |

| ~181 | C=S (thiourea) |

| ~140 | Ar-C (C-1 of acetylphenyl) |

| ~138 | Ar-C (C-3 of acetylphenyl) |

| ~137 | Ar-C (ipso-C of benzyl) |

| ~130 | Ar-CH (C-5 of acetylphenyl) |

| ~129.5 | Ar-CH (para-C of benzyl) |

| ~129 | Ar-CH (ortho-C of benzyl) |

| ~128 | Ar-CH (meta-C of benzyl) |

| ~125 | Ar-CH (C-6 of acetylphenyl) |

| ~123 | Ar-CH (C-4 of acetylphenyl) |

| ~120 | Ar-CH (C-2 of acetylphenyl) |

| ~50 | -CH₂- (benzyl) |

| ~27 | -CH₃ (acetyl) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Medium, Broad | N-H stretching (thiourea) |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2900-3000 | Weak | Aliphatic C-H stretching |

| ~1680 | Strong | C=O stretching (acetyl ketone) |

| 1580-1600 | Medium-Strong | C=C stretching (aromatic) |

| ~1500 | Medium-Strong | N-H bending and C-N stretching |

| ~1360 | Medium | C-H bending (methyl of acetyl) |

| ~1250 | Strong | C=S stretching (thiourea) |

| 700-900 | Strong | Aromatic C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry (ESI+) Data

| m/z | Ion | Predicted Fragmentation Pathway |

| 285.10 | [M+H]⁺ | Molecular ion |

| 267.09 | [M+H - H₂O]⁺ | Loss of water from the molecular ion |

| 194.07 | [M+H - C₇H₇N]⁺ | Cleavage of the benzylamine moiety |

| 177.05 | [M+H - C₇H₇NS]⁺ | Cleavage of benzyl isothiocyanate |

| 150.06 | [C₈H₈NO]⁺ | 3-acetylphenylaminium ion |

| 134.05 | [C₈H₈N]⁺ | Benzyl isothiocyanate fragment |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

Experimental Protocols

The following are detailed, standard methodologies for the acquisition of the spectral data presented above. These protocols are intended to serve as a guide for researchers aiming to characterize this compound or similar novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters: Spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Parameters: Spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin, transparent pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) and pressing the mixture under high pressure.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Acquisition Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 32 scans.

-

-

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet. The resulting spectrum will show the infrared absorption bands of the sample.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Acquisition:

-

Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions. The high-resolution data allows for the determination of the elemental composition of the observed ions.

Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the spectral analysis of this compound.

Caption: Logical flow of structural elucidation.

Caption: General experimental workflow.

A Technical Guide to the Biological Activities of Acetylphenyl Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. Among these, acetylphenyl thiourea derivatives have garnered significant attention due to their potential therapeutic applications, including antimicrobial, antitumor, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into acetylphenyl thiourea derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Synthesis of Acetylphenyl Thiourea Derivatives

The synthesis of acetylphenyl thiourea derivatives typically involves a multi-step process. A general and widely adopted method is the reaction of an appropriately substituted acetylphenyl isothiocyanate with a primary or secondary amine. The isothiocyanate intermediate is often generated in situ from the corresponding acetylphenyl amine.

A representative synthetic scheme involves the reaction of 4-aminoacetophenone with phenyl isothiocyanate in a suitable solvent like dry toluene, followed by further modifications to introduce pyrazole moieties.[1] Another common approach is the condensation of an acid chloride with ammonium thiocyanate, followed by the reaction of the resulting isothiocyanate with a heterocyclic amine.[2]

Biological Activities and Quantitative Data

Acetylphenyl thiourea derivatives have demonstrated a wide array of biological activities. The following sections summarize the key findings and present the quantitative data in a structured format for comparative analysis.

Antimicrobial Activity

These derivatives have shown promising activity against various bacterial and fungal strains. Their mechanism of action is believed to involve the disruption of the bacterial cell wall and interference with essential enzymatic processes.[2][3]

Table 1: Minimum Inhibitory Concentration (MIC) of Acetylphenyl Thiourea Derivatives against Various Microbial Strains

| Compound/Derivative | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |

| 1-(4-acetylphenyl)-3-phenylthiourea based pyrazoles | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40-50 | [1] | |

| N-acyl thiourea with 6-methylpyridine moiety | E. coli ATCC 25922 | 625 (MBIC) | [2] | |

| Thiouracil derivative TD4 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2–16 | [4] |

MBIC: Minimum Biofilm Inhibitory Concentration

Antitumor Activity

The anticancer potential of acetylphenyl thiourea derivatives has been extensively studied against various cancer cell lines. Their mechanisms of action are multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and suppression of angiogenesis.[5][6][7]

Table 2: Cytotoxic Activity (IC50) of Acetylphenyl Thiourea Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(Trifluoromethyl)phenylthiourea analogs | Human colon cancer (SW480, SW620), Prostate cancer (PC3), Leukemia (K-562) | ≤ 10 | [6] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | Lung cancer (A549) | 0.2 | [8] |

| Diarylthiourea derivative | Breast cancer (MCF-7) | 338.33 ± 1.52 | [9] |

| N-allyl-N'-(benzoylcarbamothioyl)benzamide | - | - | [10] |

Anti-inflammatory Activity

Several acetylphenyl thiourea derivatives have exhibited significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[11][12]

Table 3: Anti-inflammatory Activity of Acetylphenyl Thiourea Derivatives

| Compound/Derivative | Assay | Inhibition (%) / IC50 (µM) | Reference |

| Naproxen thiourea derivative with m-anisidine (4) | Carrageenan-induced paw edema (in vivo) | 54.01% inhibition | [11] |

| Naproxen thiourea derivative with N-methyl tryptophan methyl ester (7) | Carrageenan-induced paw edema (in vivo) | 54.12% inhibition | [11] |

| Naproxen thiourea aromatic amine derivative (4) | 5-LOX inhibition (in vitro) | IC50 = 0.30 µM | [13] |

Antioxidant Activity

The antioxidant potential of these compounds is attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases.[14]

Table 4: Antioxidant Activity of Acetylphenyl Thiourea Derivatives

| Compound/Derivative | Assay | Scavenging Activity (%) / IC50 (µg/mL) | Reference |

| 4-methoxy benzoyl thiourea derivatives (29, 27, 24) | DPPH radical scavenging | IC50 = 5.8, 42.3, 45 | [9] |

| 1-benzoyl-3-[2-(3-benzoylthioureido)-phenyl]thiourea | DPPH radical scavenging | 84.98% | [14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of N-((4-acetylphenyl)carbamothioyl)benzamide

Materials:

-

4-aminoacetophenone

-

Benzoyl chloride

-

Potassium thiocyanate (KSCN)

-

Acetone (anhydrous)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve potassium thiocyanate (10 mmol) in 20 mL of anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Under an inert atmosphere, add a solution of benzoyl chloride (10 mmol) in 20 mL of anhydrous acetone dropwise to the KSCN solution.

-

Reflux the reaction mixture for 3 hours.

-

Cool the mixture to room temperature.

-

Add a solution of 4-aminoacetophenone (10 mmol) in acetone to the reaction mixture.

-

Stir the reaction mixture at room temperature for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-((4-acetylphenyl)carbamothioyl)benzamide.[15][16]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate broth media

-

Microbial strains (bacterial or fungal)

-

Acetylphenyl thiourea derivatives (test compounds)

-

Standard antibiotic (positive control)

-

Solvent for dissolving compounds (e.g., DMSO)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound and the standard antibiotic in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solutions in the wells of a 96-well plate containing broth media to achieve a range of concentrations.

-

Prepare a microbial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the standardized inoculum in broth to the desired final concentration.

-

Inoculate each well of the microtiter plate with the microbial suspension, except for the sterility control wells.

-

Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][18][19]

Cytotoxicity Assessment: MTT Assay

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Acetylphenyl thiourea derivatives (test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Prepare various concentrations of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

-

Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4][5][20]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Acetylphenyl thiourea derivatives (test compounds)

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Vehicle for compound administration (e.g., saline, carboxymethyl cellulose)

-

Plethysmometer or calipers

Procedure:

-

Fast the animals overnight before the experiment with free access to water.

-

Administer the test compounds and the standard drug to different groups of animals via an appropriate route (e.g., oral or intraperitoneal). Administer the vehicle to the control group.

-

After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at different time intervals after carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each group compared to the control group.[11][21][22][23][24]

Antioxidant Activity: DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical solution in methanol or ethanol

-

Acetylphenyl thiourea derivatives (test compounds)

-

Standard antioxidant (e.g., ascorbic acid or Trolox)

-

Methanol or ethanol

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the DPPH radical in methanol or ethanol.

-

Prepare various concentrations of the test compounds and the standard antioxidant in the same solvent.

-

In a set of tubes or a 96-well plate, add a fixed volume of the DPPH solution to different concentrations of the test compounds and the standard.

-

Include a control sample containing only the DPPH solution and the solvent.

-

Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a wavelength of 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[12][13][14][25]

Signaling Pathways and Mechanisms of Action

Acetylphenyl thiourea derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Signaling Pathways

Thiourea derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer.

-

RAS-RAF-MEK-ERK Pathway: Some thiourea derivatives can inhibit components of this pathway, which is critical for cell proliferation, differentiation, and survival. For instance, certain derivatives have been shown to bind to the hydrophobic pocket of K-Ras, thereby blocking its downstream signaling.[8][26]

-

Wnt/β-catenin Pathway: Inhibition of this pathway, which plays a crucial role in cell fate determination and proliferation, has been observed with some thiourea derivatives, leading to the suppression of cancer cell growth and migration.[26]

-

Angiogenesis: Thiourea derivatives can inhibit the formation of new blood vessels, a process essential for tumor growth and metastasis, by targeting receptor tyrosine kinases such as VEGFR.[7][27]

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of enzymes involved in the arachidonic acid cascade.

-

Cyclooxygenase (COX) Pathway: Thiourea derivatives can inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[10][28][29]

-

Lipoxygenase (LOX) Pathway: Inhibition of 5-LOX by these compounds leads to a decrease in the production of leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction.[13][30]

Experimental Workflow Visualization

A typical workflow for the discovery and preclinical evaluation of acetylphenyl thiourea derivatives involves several key stages, from initial synthesis to in vivo testing.

Conclusion

Acetylphenyl thiourea derivatives represent a promising class of compounds with diverse and potent biological activities. Their ease of synthesis and the potential for structural modification offer a valuable scaffold for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of their biological potential, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action. Further research into the structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of these derivatives into clinical applications.

References

- 1. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]

- 4. goldbio.com [goldbio.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. inotiv.com [inotiv.com]

- 12. mdpi.com [mdpi.com]

- 13. wisdomlib.org [wisdomlib.org]

- 14. researchgate.net [researchgate.net]

- 15. "N–((2–Acetylphenyl)carbamothioyl)benzamide" by Akin Oztaslar and Hakan Arslan [kijoms.uokerbala.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 19. m.youtube.com [m.youtube.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 25. acmeresearchlabs.in [acmeresearchlabs.in]

- 26. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Initial Screening of Novel Thiourea Compounds: A Technical Guide

Executive Summary: Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them highly attractive for drug discovery.[1][2] Their unique chemical structure, featuring a thione group and two amino groups, allows for diverse interactions with biological targets through hydrogen bonding and other non-covalent forces.[1] This technical guide provides an in-depth overview of the discovery and initial screening process for novel thiourea compounds, targeting researchers, scientists, and drug development professionals. It covers common synthetic methodologies, a tiered screening cascade, detailed experimental protocols for key assays, and a summary of representative biological activity data.

Synthesis of Thiourea Derivatives

The chemical versatility of the thiourea scaffold allows for the synthesis of large libraries of derivatives.[1] A primary and highly effective method involves the reaction of various isothiocyanates with primary or secondary amines.[3][4] This approach is advantageous due to its simplicity and the wide commercial availability of diverse starting materials.

A common synthetic route involves the condensation of an amine with an isothiocyanate.[4]

-

Reactant Preparation : Equimolar amounts of the selected amine and the corresponding isothiocyanate are dissolved in a suitable solvent, such as acetone or ethanol.[5][6]

-

Reaction : The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to 28 hours, depending on the reactivity of the substrates.[6][7]

-

Monitoring : The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

-

Isolation : Upon completion, the solvent is often removed under reduced pressure. The resulting solid product is then filtered.[4]

-

Purification : The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) to yield the pure thiourea derivative.[8]

-

Characterization : The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Fourier-Transform Infrared (FTIR) spectroscopy, along with mass spectrometry and elemental analysis.[5][9]

Caption: General workflow for the synthesis of thiourea derivatives.

The Initial Screening Cascade

A hierarchical screening approach is employed to efficiently identify promising lead compounds from a library of newly synthesized thiourea derivatives. This cascade typically begins with broad in vitro assays and progresses to more specific and complex evaluations.

Caption: A typical workflow for drug discovery screening.

Before synthesis or in parallel, computational methods like molecular docking are used to predict the binding affinity of designed thiourea derivatives against specific biological targets, such as enzymes or receptors.[1] This in silico approach helps prioritize compounds for synthesis and testing, saving resources and time.[10] Docking studies can reveal potential interactions, such as hydrogen bonds with key residues in a protein's active site, guiding the design of more potent inhibitors.[1]

This is the first experimental step to evaluate the biological activity of the synthesized compounds. It involves testing the compounds against specific cell lines, bacterial strains, or isolated enzymes in a controlled laboratory setting.[10]

Key Experimental Protocols

Detailed and reproducible protocols are crucial for accurate initial screening. The following sections describe standard methodologies for assessing common biological activities of thiourea compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[11]

-

Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media and conditions.[12]

-

Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The synthesized thiourea derivatives are dissolved in a solvent like DMSO and diluted to various concentrations. The cells are then treated with these compounds and incubated for a set period (e.g., 24-72 hours).[1]

-

MTT Addition : MTT solution is added to each well, and the plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[13]

-

Inoculum Preparation : A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a 0.5 McFarland standard.[14][15]

-

Serial Dilution : The test compounds are serially diluted in broth medium in a 96-well plate.[16]

-

Inoculation : Each well is inoculated with the prepared bacterial suspension.

-

Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Many thiourea derivatives are screened for their ability to inhibit specific enzymes involved in disease pathways.[1][17]

-

Assay Preparation : The assay is typically performed in a 96-well plate.[16]

-

Incubation : A mixture containing buffer, urease enzyme, and the test thiourea derivative (at various concentrations) is incubated for a specific time (e.g., 10 minutes at 37°C).[16]

-

Substrate Addition : Urea, the substrate for the enzyme, is added to the mixture, and the plate is incubated again.[16]

-

Reaction Measurement : The activity of urease is determined by measuring the amount of ammonia produced, often through a colorimetric reaction (e.g., indophenol method). The absorbance is read with a microplate reader.

-

Data Analysis : The percentage of inhibition is calculated, and the IC50 value is determined. Standard inhibitors like thiourea itself are often used as a positive control.[16]

Data Presentation and Analysis

Summarizing quantitative data in a structured format is essential for comparison and analysis.

Table 1: Representative Anticancer Activity of Novel Thiourea Compounds

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 20 | MCF-7 (Breast) | 1.3 | [1] |

| Compound 20 | SkBR3 (Breast) | 0.7 | [1] |

| Compound 2 | A549 (Lung) | 0.2 | [1] |

| Compound 7 | HCT116 (Colon) | 1.11 | [12] |

| Compound 7 | HepG2 (Liver) | 1.74 | [12] |

| Compound 63 | MCF-7 (Breast) | 25.8 | [18] |

| Compound 9e | U937 (Monocytic) | 16.23 |[6] |

Table 2: Representative Enzyme Inhibition Activity of Novel Thiourea Compounds

| Compound ID | Target Enzyme | IC50 / Kᵢ (nM or µM) | Reference |

|---|---|---|---|

| Compound 3c | Urease | 10.65 µM | [16] |

| Compound 3 | Acetylcholinesterase (AChE) | 50 µg/mL | [17] |

| Compound 3 | Butyrylcholinesterase (BChE) | 60 µg/mL | [17] |

| Compound 7c | Carbonic Anhydrase IX (hCA IX) | Kᵢ = 125.1 nM | [19] |

| Compound 7d | Carbonic Anhydrase XII (hCA XII) | Kᵢ = 111.0 nM | [19] |

| Analogue 23 | Urease | 2 µM |[20] |

Table 3: Representative Antimicrobial Activity of Novel Thiourea Compounds

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| TD4 | S. aureus (ATCC 29213) | 2 | [14] |

| TD4 | MRSA (USA 300) | 2 | [14] |

| Thiourea 2a | K. pneumoniae | >5 (Potent Activity) | [21] |

| Thiourea 2a | E. coli | >5 (Potent Activity) |[21] |

Mechanism of Action: Signaling Pathways

Thiourea derivatives exert their biological effects by modulating various cellular pathways. They are known to act as inhibitors of several key enzyme families, including protein tyrosine kinases (PTKs), receptor tyrosine kinases (RTKs), DNA topoisomerase, and carbonic anhydrases.[22][23] Inhibition of these enzymes can disrupt critical cell signaling pathways involved in cell proliferation, differentiation, and survival, making them effective anticancer agents.[1][22]

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

Thiourea and its derivatives continue to be a rich source of lead compounds in medicinal chemistry.[11] Their synthetic accessibility and broad range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, underscore their therapeutic potential.[1][11][14] The systematic approach of synthesis, in silico analysis, and a tiered in vitro screening cascade, as outlined in this guide, provides a robust framework for the efficient discovery and initial validation of novel thiourea-based drug candidates. Further research focusing on optimizing bioactivity, selectivity, and pharmacokinetic profiles is essential to translate these promising compounds into clinical applications.[1]

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. mdpi.com [mdpi.com]

- 9. kar.kent.ac.uk [kar.kent.ac.uk]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mjas.analis.com.my [mjas.analis.com.my]

- 19. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. japsonline.com [japsonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3-Acetylphenyl)-3-benzylthiourea: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental protocols relevant to 1-(3-Acetylphenyl)-3-benzylthiourea. Given the compound's structural relation to a class of molecules with diverse biological activities, this document is intended to serve as an essential resource for professionals in the fields of chemical research and drug development.

Compound Identification and Physicochemical Properties

| Property | Value (Predicted/Analog Data) |

| Molecular Formula | C₁₆H₁₆N₂OS |

| Molecular Weight | 284.38 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in organic solvents such as DMSO and ethanol |

| Melting Point | Not determined |

| Boiling Point | Not determined |

Safety and Handling Guidelines

Based on the Safety Data Sheet (SDS) of structurally similar thiourea derivatives, this compound should be handled with care in a laboratory setting. The following guidelines are based on the known hazards of this chemical class.

2.1 Hazard Identification

Thiourea derivatives can present several health hazards. The primary routes of exposure are inhalation, ingestion, and skin contact.

Table of Hazard Statements for Structurally Similar Thiourea Compounds

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction |

| Specific target organ toxicity — single exposure | May cause respiratory irritation |

2.2 Precautionary Measures and Personal Protective Equipment (PPE)

To minimize risk, the following precautions should be taken:

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use and are changed frequently, especially if contaminated.

-

Respiratory Protection: If working with fine powders or generating dust, use a NIOSH-approved respirator with a particulate filter.

-

2.3 First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

2.4 Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in readily available literature, a general and reliable method for the synthesis of N,N'-disubstituted thioureas can be adapted. The following is a representative experimental protocol.

3.1 Synthesis of this compound

This procedure involves the reaction of an isothiocyanate with a primary amine.

Materials:

-

3-Aminoacetophenone

-

Benzyl isothiocyanate

-

Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran, or ethanol)

-

Stirring apparatus

-

Reaction vessel with a condenser

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a clean, dry reaction vessel, dissolve 3-aminoacetophenone (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add benzyl isothiocyanate (1.0 equivalent) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain the final product, this compound.

-

Dry the purified product under vacuum.

3.2 Characterization

The synthesized compound should be characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=S, C=O, N-H).

-

Melting Point Analysis: To assess purity.

Potential Biological Activity and Mechanism of Action (Based on Analogs)

Specific biological studies on this compound are not extensively reported. However, the broader class of thiourea derivatives has been investigated for a wide range of biological activities.

-

Anticancer Activity: Many thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis.

-

Enzyme Inhibition: Certain thiourea compounds are known to be potent inhibitors of various enzymes, including urease.

-

Antibacterial and Antifungal Activity: The thiourea scaffold is present in a number of compounds with antimicrobial properties.

-

Insecticidal Activity: Some benzoylthiourea derivatives have been shown to act as insect growth regulators by inhibiting chitin synthesis.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Visualizations

5.1 Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or experimental guide. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. The toxicological properties of this compound have not been fully investigated, and it should be handled with the utmost care.

Methodological & Application

Application Note and Protocol: Synthesis of 1-(3-Acetylphenyl)-3-benzylthiourea

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(3-Acetylphenyl)-3-benzylthiourea is a thiourea derivative of interest in medicinal chemistry and drug discovery. Thiourea compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the acetylphenyl and benzyl moieties provides a scaffold for further functionalization to explore structure-activity relationships. This document provides a detailed protocol for the synthesis of this compound, including the preparation of the requisite starting materials.

Overall Reaction Scheme:

The synthesis of this compound is a two-step process. The first step involves the preparation of 3-aminoacetophenone from 3-nitroacetophenone via reduction. The second step is the coupling of 3-aminoacetophenone with benzyl isothiocyanate to form the final thiourea product.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Methods:

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 3-Aminoacetophenone

This protocol describes the reduction of 3-nitroacetophenone to 3-aminoacetophenone using catalytic hydrogenation.

Procedure:

-

In a high-pressure reaction vessel (autoclave), dissolve 3-nitroacetophenone (e.g., 40 g) in methanol (e.g., 160 g).

-

To this solution, add a 1% palladium on carbon (Pd/C) catalyst (e.g., 3.5 g) and an auxiliary agent (e.g., 2 g of a nickel nitrate/magnesium oxide nanopowder composite)[1].

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to 0.5-0.6 MPa.

-

Heat the reaction mixture to 60-70°C with stirring.

-

Maintain these conditions for approximately 45 minutes, monitoring the reaction progress by TLC or hydrogen uptake.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate can be concentrated under reduced pressure to yield 3-aminoacetophenone, which can be further purified by recrystallization if necessary. A reported yield for a similar process is around 95%[1].

Protocol 2: Synthesis of this compound

This protocol details the reaction of 3-aminoacetophenone with benzyl isothiocyanate.

Procedure:

-

Dissolve 3-aminoacetophenone (1 equivalent) in a suitable solvent such as ethanol or acetonitrile in a round-bottom flask.

-

To this stirred solution, add benzyl isothiocyanate (1 equivalent).

-

The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by TLC. The reaction of amines with isothiocyanates is generally efficient and proceeds to completion within a few hours[2].

-

Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Data Presentation

The following tables summarize the key reagents and expected physicochemical and spectroscopic data for the synthesized compounds. Note: As no specific literature data for this compound was found, the data presented for the final product is based on analogous compounds and theoretical calculations.

Table 1: Reagents and Their Properties

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-Nitroacetophenone | C₈H₇NO₃ | 165.15 | Starting Material |

| 3-Aminoacetophenone | C₈H₉NO | 135.16 | Intermediate |

| Benzyl Isothiocyanate | C₈H₇NS | 149.22 | Reagent |

| This compound | C₁₆H₁₆N₂OS | 284.38 | Final Product |

Table 2: Physicochemical and Spectroscopic Data of this compound (Expected)

| Property | Expected Value/Characteristics |

| Physical State | Solid |

| Melting Point (°C) | Expected to be in the range of 100-150°C, similar to related thiourea derivatives. |

| Yield (%) | >80% (based on typical thiourea syntheses) |

| ¹H NMR (CDCl₃, δ ppm) | Signals for acetyl protons (singlet, ~2.6 ppm), benzyl CH₂ protons (doublet, ~4.8 ppm), aromatic protons (multiplets, ~7.2-8.0 ppm), and N-H protons (broad singlets). |

| ¹³C NMR (CDCl₃, δ ppm) | Signals for acetyl methyl carbon (~27 ppm), benzyl CH₂ carbon (~49 ppm), aromatic carbons (~120-140 ppm), thiocarbonyl carbon (C=S, ~180 ppm), and acetyl carbonyl carbon (C=O, ~198 ppm). |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1680 cm⁻¹), C=S stretching (~1250 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹). |

| Mass Spectrometry (m/z) | [M+H]⁺ expected at approximately 285.10. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Figure 2: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: Anticancer Screening of 1-(3-Acetylphenyl)-3-benzylthiourea on Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anticancer potential of the novel compound, 1-(3-Acetylphenyl)-3-benzylthiourea. The following protocols detail standard in vitro assays to determine its cytotoxic effects, its influence on cell cycle progression and apoptosis, and to elucidate its potential mechanism of action by examining key signaling pathways.

Overview of Anticancer Potential of Thiourea Derivatives

Thiourea derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including promising anticancer properties.[1][2] These compounds have demonstrated cytotoxic activity against a variety of cancer cell lines, such as those from breast, lung, colon, and prostate cancers.[1][3] The anticancer mechanisms of thiourea derivatives are diverse and can involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR), and the induction of programmed cell death (apoptosis).[4][5][6][7] Given this background, investigating the anticancer effects of a novel compound like this compound is a scientifically grounded endeavor.

Data Presentation: In Vitro Anticancer Activity

The following tables present hypothetical data for the in vitro anticancer screening of this compound against a panel of human cancer cell lines.

Table 1: Cytotoxicity of this compound (APB) as determined by MTT Assay.

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h treatment |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 10.5 ± 1.2 |

| A549 | Lung Carcinoma | 22.8 ± 2.5 |

| HCT116 | Colon Carcinoma | 8.9 ± 0.9 |

| PC-3 | Prostate Adenocarcinoma | 18.4 ± 2.1 |

Table 2: Apoptosis Induction by this compound (APB) in HCT116 Cells (24h treatment).

| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control (DMSO) | - | 3.1 ± 0.4 | 1.5 ± 0.2 |

| APB | 5 | 15.7 ± 1.9 | 4.2 ± 0.5 |

| APB | 10 | 35.2 ± 3.1 | 10.8 ± 1.3 |

| APB | 20 | 58.9 ± 4.5 | 22.4 ± 2.7 |

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (APB) for 24h.

| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (DMSO) | - | 55.4 ± 4.1 | 28.7 ± 2.5 | 15.9 ± 1.8 |

| APB | 5 | 68.2 ± 5.2 | 20.1 ± 2.1 | 11.7 ± 1.4 |

| APB | 10 | 75.8 ± 6.3 | 15.5 ± 1.9 | 8.7 ± 1.1 |

| APB | 20 | 82.1 ± 7.0 | 10.3 ± 1.5 | 7.6 ± 0.9 |

Experimental Workflow

The overall workflow for the anticancer screening of this compound is depicted below.

Anticancer screening workflow for this compound.

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Live cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

Materials:

-

This compound (APB)

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

-

Prepare serial dilutions of APB in complete medium.

-

Remove the medium from the wells and add 100 µL of the APB dilutions. Include wells with untreated cells (vehicle control, e.g., DMSO) and wells with medium only (blank).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.[11]

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[10]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[13]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of APB for 24 hours.

-

Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[14]

-

Wash the cells twice with cold PBS.[12]

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/nerotic cells are Annexin V- and PI-positive.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.[16]

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

70% Ethanol (ice-cold)

-

PBS

-

6-well plates